Cas no 2171945-96-1 (N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide)

N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
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- EN300-1586255
- 2171945-96-1
- N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide
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- インチ: 1S/C14H17N3O3S/c1-4-17-21(18,19)12-5-6-13(10(2)7-12)11-8-15-14(20-3)16-9-11/h5-9,17H,4H2,1-3H3
- InChIKey: GLRAXOQYMZZDET-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C2=CN=C(N=C2)OC)=C(C)C=1)(NCC)(=O)=O
計算された属性
- 精确分子量: 307.09906259g/mol
- 同位素质量: 307.09906259g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 5
- 複雑さ: 416
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 89.6Ų
- XLogP3: 1.8
N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1586255-10.0g |
2171945-96-1 | 10g |
$5221.0 | 2023-06-04 | |||
Enamine | EN300-1586255-5000mg |
2171945-96-1 | 5000mg |
$3520.0 | 2023-09-24 | |||
Enamine | EN300-1586255-10000mg |
2171945-96-1 | 10000mg |
$5221.0 | 2023-09-24 | |||
Enamine | EN300-1586255-50mg |
2171945-96-1 | 50mg |
$1020.0 | 2023-09-24 | |||
Enamine | EN300-1586255-1.0g |
2171945-96-1 | 1g |
$1214.0 | 2023-06-04 | |||
Enamine | EN300-1586255-5.0g |
2171945-96-1 | 5g |
$3520.0 | 2023-06-04 | |||
Enamine | EN300-1586255-0.05g |
2171945-96-1 | 0.05g |
$1020.0 | 2023-06-04 | |||
Enamine | EN300-1586255-0.25g |
2171945-96-1 | 0.25g |
$1117.0 | 2023-06-04 | |||
Enamine | EN300-1586255-250mg |
2171945-96-1 | 250mg |
$1117.0 | 2023-09-24 | |||
Enamine | EN300-1586255-500mg |
2171945-96-1 | 500mg |
$1165.0 | 2023-09-24 |
N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide 関連文献
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Qiurong Shi,Younghwan Cha,Yang Song,Jung-In Lee,Chengzhou Zhu,Xiaoyu Li,Min-Kyu Song,Dan Du,Yuehe Lin Nanoscale, 2016,8, 15414-15447
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamideに関する追加情報
Comprehensive Overview of N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide (CAS No. 2171945-96-1)
N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide (CAS No. 2171945-96-1) is a specialized sulfonamide derivative that has garnered significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique pyrimidine and sulfonamide moieties, exhibits potential applications in drug discovery and development. Its molecular structure, featuring an ethyl group and a methoxy-substituted pyrimidine ring, contributes to its distinctive chemical properties and biological activity.
The growing interest in N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is driven by its relevance in targeting kinase inhibitors and enzyme modulation, which are hot topics in modern medicinal chemistry. Researchers are particularly intrigued by its potential role in addressing inflammatory pathways and metabolic disorders, aligning with current trends in precision medicine. The compound's sulfonamide backbone is also a key focus due to its prevalence in FDA-approved drugs, making it a valuable scaffold for structure-activity relationship (SAR) studies.
From a synthetic chemistry perspective, CAS No. 2171945-96-1 presents intriguing challenges and opportunities. Its methoxypyrimidinyl group enhances solubility and bioavailability, while the methylbenzene ring offers stability. These features make it a candidate for high-throughput screening in drug discovery pipelines. Additionally, its potential as a intermediate in the synthesis of more complex molecules has sparked interest in green chemistry and sustainable synthesis methodologies.
In the context of agrochemical innovation, N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide is being explored for its herbicidal and fungicidal properties. The pyrimidine core is known to interact with plant enzymes, making it a promising lead for crop protection solutions. This aligns with global demands for eco-friendly pesticides and resistance management strategies in agriculture.
The compound's physicochemical properties, such as logP and pKa, are critical for its ADME (Absorption, Distribution, Metabolism, Excretion) profile. Computational modeling and QSAR (Quantitative Structure-Activity Relationship) studies have been employed to predict its behavior in biological systems. These insights are invaluable for optimizing its drug-likeness and reducing toxicity risks in preclinical development.
As the scientific community continues to investigate CAS No. 2171945-96-1, its potential applications in personalized medicine and targeted therapy are becoming increasingly apparent. The integration of AI-driven drug design and machine learning tools has accelerated the exploration of its pharmacophore features. This synergy between traditional chemistry and cutting-edge technology underscores the compound's relevance in the era of digital health and biopharmaceutical innovation.
In conclusion, N-ethyl-4-(2-methoxypyrimidin-5-yl)-3-methylbenzene-1-sulfonamide represents a compelling case study in modern chemical research. Its multifaceted applications, from drug discovery to agrochemical development, highlight its versatility. With ongoing advancements in synthetic methodologies and biological evaluation, this compound is poised to make significant contributions to science and industry.
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